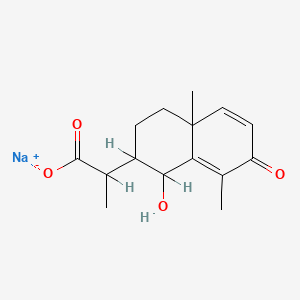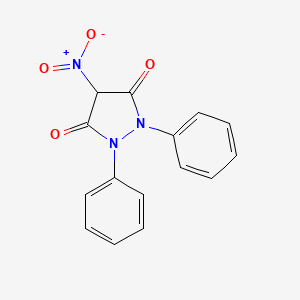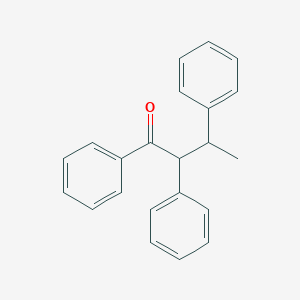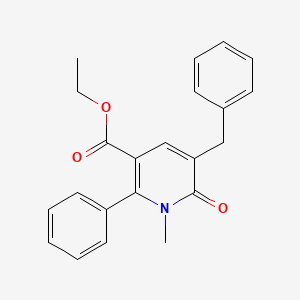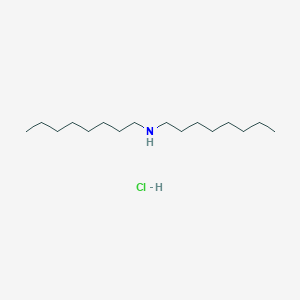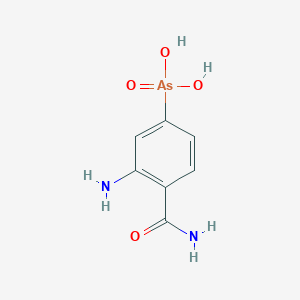
(3-Amino-4-carbamoylphenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-carbamoylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C₇H₉AsN₂O₄. It is a derivative of phenylarsonic acid, characterized by the presence of an amino group and a carbamoyl group on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-carbamoylphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acidThe reaction conditions often include the use of a solvent such as water or ethanol and may require heating to promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-4-carbamoylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic moiety to lower oxidation states.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Amino-4-carbamoylphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of (3-Amino-4-carbamoylphenyl)arsonic acid involves its interaction with molecular targets in cells. The compound can bind to proteins and enzymes, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but they likely include the induction of apoptosis and inhibition of key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid:
Phenylarsonic acid: A simpler derivative with only the arsenic moiety attached to the phenyl ring.
Uniqueness
(3-Amino-4-carbamoylphenyl)arsonic acid is unique due to the presence of both amino and carbamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5430-29-5 |
|---|---|
Fórmula molecular |
C7H9AsN2O4 |
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(3-amino-4-carbamoylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsN2O4/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)(H2,12,13,14) |
Clave InChI |
PORIADOMLFCJRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


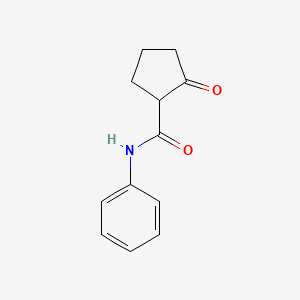
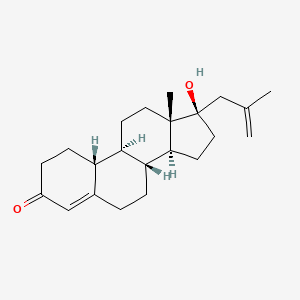


![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
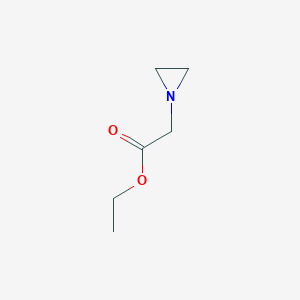
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
